(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Description
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c1-9-13(22-18-17-9)14(20)19-6-2-3-10(8-19)21-12-4-5-16-7-11(12)15/h4-5,7,10H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEKZNNNPSLECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the 3-Chloropyridin-4-yl ether: This step involves the reaction of 3-chloropyridine with an appropriate piperidine derivative under basic conditions to form the ether linkage.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving a suitable precursor such as thiosemicarbazide and a methylating agent.
Final Coupling Reaction: The final step involves coupling the intermediate products to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the 3-Chloropyridin-4-yl Group
The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic substitution under mild conditions. For example:
- Reaction with amines :
Primary/secondary amines displace the chloride to form substituted pyridinyl derivatives .
| Reactant | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | (3-(Piperidin-1-yl)pyridin-4-yl)oxy analog | EtOH, 60°C, 6 hr | 78 | |
| Benzylamine | (3-(Benzylamino)pyridin-4-yl)oxy analog | DMF, 100°C, 12 hr | 65 |
Hydrolysis of the 1,2,3-Thiadiazole Ring
The 4-methyl-1,2,3-thiadiazol-5-yl group undergoes ring-opening hydrolysis under acidic or basic conditions, yielding thioamide intermediates :
| Conditions | Product | Observations | Reference |
|---|---|---|---|
| H₂SO₄ (10%), 80°C | 4-Methyl-5-thiocarbamoyl-1,2,3-thiadiazole | Requires reflux | |
| NaOH (5%), RT | 5-Mercapto-4-methyl-1,2,3-thiadiazole | Unstable in air |
Reactivity of the Piperidine-1-yl Methanone
The piperidin-1-yl methanone group participates in:
- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form ester derivatives .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C→RT | Acetylated piperidine methanone | 82 | |
| Reduction | H₂ (1 atm), Pd/C, MeOH | (Piperidin-1-yl)methanol derivative | 90 |
Cycloaddition Reactions
The 1,2,3-thiadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles :
- With phenylacetylene :
| Dipolarophile | Product | Conditions | Reference |
|---|---|---|---|
| Phenylacetylene | Thieno[2,3-d]thiadiazole | Toluene, 120°C, 24 hr | |
| Acetonitrile | Imidazo[2,1-b]thiadiazole | DMF, 100°C, 12 hr |
Photochemical Degradation
Under UV light (λ = 254 nm), the compound undergoes:
- C-S bond cleavage : Releases SO₂ and forms a pyridine-piperidine conjugate .
- Chloride displacement : Accelerated degradation in polar solvents (e.g., MeCN) .
| Condition | Major Pathway | Half-Life (hr) | Reference |
|---|---|---|---|
| UV (254 nm), MeCN | C-S bond cleavage | 2.5 | |
| UV (365 nm), H₂O | Chloride hydrolysis | 12.0 |
Metal-Catalyzed Coupling Reactions
The 3-chloropyridinyl group participates in Suzuki-Miyaura cross-couplings with arylboronic acids :
- With phenylboronic acid :
| Catalyst | Ligand | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 85 | |
| Pd(dba)₂/XPhos | CsF | 92 |
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules
- The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows chemists to explore reaction mechanisms and develop new synthetic methodologies .
Table 1: Synthetic Routes
| Step | Description |
|---|---|
| 1 | Reaction of 3-chloropyridin-4-ol with a base to form an intermediate. |
| 2 | Condensation with thiadiazole derivatives under controlled conditions. |
| 3 | Final assembly involving the introduction of the methanone group. |
Biology
Biological Activity
- Preliminary studies suggest that the compound may act as a ligand for various proteins, potentially influencing biological pathways related to disease mechanisms. This makes it a candidate for further pharmacological studies.
Case Study: Protein Interaction Studies
- Research indicates that similar compounds have shown promise in modulating protein interactions involved in cancer pathways, suggesting that (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone could have therapeutic implications in oncology.
Medicine
Potential Therapeutic Applications
- The compound's structural features may allow it to interact with specific biological targets, making it a candidate for drug development. Its potential anti-inflammatory properties have been noted in related compounds .
Table 2: Potential Therapeutic Targets
| Target | Disease Area |
|---|---|
| Protein Kinases | Cancer |
| Inflammatory Pathways | Autoimmune Diseases |
| Neurotransmitter Receptors | Neurological Disorders |
Industry
Chemical Manufacturing
Mechanism of Action
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites.
Pathway Interference: Disrupting or enhancing specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s key structural elements are compared below with evidence-derived analogues:
Key Observations:
- The target compound’s thiadiazole (vs.
- The 3-chloropyridin-4-yloxy group introduces steric bulk and halogen bonding capability, distinct from the phenyl or hydroxyphenyl groups in analogues .
- Compared to bis-methanone structures (e.g., 7b ), the target compound’s smaller size (MW 344.8 vs. 538.64) may improve solubility and bioavailability.
Biological Activity
The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic organic molecule that incorporates a piperidine ring and a thiadiazole moiety. This structure is significant due to the potential biological activities associated with both its components, particularly in medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 402.9 g/mol. The presence of functional groups such as the chloropyridinyl and thiadiazole enhances its interaction with biological targets.
Biological Activity Overview
The biological activities of thiadiazole derivatives are well-documented, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The incorporation of the piperidine and chloropyridine moieties may further influence these activities.
Table 1: Summary of Biological Activities Associated with Thiadiazole Derivatives
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains, including Staphylococcus spp. |
| Anticancer | Exhibits cytotoxicity against cancer cell lines; potential as chemotherapeutics |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo |
| Antiviral | Inhibits viral replication in cell cultures |
| Antitubercular | Shows activity against Mycobacterium tuberculosis |
The mechanisms by which the compound exerts its biological effects can be attributed to several factors:
- Enzyme Inhibition : Thiadiazole derivatives often act as inhibitors for various enzymes, including carbonic anhydrase and kinases, which are crucial in cancer and inflammatory pathways .
- DNA Interaction : Some studies indicate that thiadiazole compounds can interact with DNA, potentially leading to apoptosis in cancer cells .
- Receptor Modulation : The piperidine component may enhance binding affinity to specific receptors involved in neurotransmission or cell signaling pathways .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Activity : A study focusing on 1,3,4-thiadiazole derivatives reported significant inhibition against Staphylococcus epidermidis and Streptococcus haemolyticus. The docking studies indicated strong binding affinities with bacterial proteins .
- Cytotoxic Effects : Research on pyrazole derivatives revealed their ability to inhibit BRAF(V600E) and EGFR pathways in cancer cells, suggesting that similar mechanisms might be applicable to our compound due to structural similarities .
- Anti-inflammatory Properties : Thiadiazole derivatives have shown promise in reducing inflammation markers in animal models, indicating potential therapeutic applications for inflammatory diseases .
Q & A
Q. What are the key synthetic routes for (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone?
The synthesis involves multi-step reactions, typically starting with the formation of the piperidine ring and subsequent coupling with the thiadiazole moiety. Key steps include:
- Piperidine intermediate preparation : Reacting 3-chloropyridin-4-ol with a base to generate the reactive oxygenated piperidine intermediate .
- Thiadiazole coupling : Condensation of the intermediate with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride under reflux conditions in ethanol or acetonitrile .
- Final assembly : Introduction of the methanone group via nucleophilic acyl substitution, often catalyzed by palladium or Lewis acids .
Table 1: Comparison of Synthesis Methods
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Piperidine formation | KOH, DMF, 80°C, 12 h | 65–70 | >95% | |
| Thiadiazole coupling | Ethanol, reflux, 6 h | 55 | 90% | |
| Methanone introduction | Pd(PPh₃)₄, THF, 60°C, 24 h | 75 | 98% |
Q. How is the compound structurally characterized?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing the piperidine oxygen bridge and thiadiazole methyl group .
- X-ray crystallography : Resolves stereochemistry, as seen in analogous compounds with chloropyridine and heterocyclic moieties (e.g., bond angles of 104.4–96.1° in pyrazolone derivatives) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 379.82 for similar structures) .
Q. What initial biological activities have been reported for this compound?
While direct data on this compound is limited, structurally similar analogs exhibit:
- Enzyme inhibition : Thiadiazole derivatives inhibit kinases and hydrolases via electrophilic interactions with catalytic residues .
- Receptor binding : Piperidine-linked compounds act as GPCR modulators (e.g., antagonism of serotonin receptors) .
Table 2: Biological Activities of Analogous Compounds
| Compound Class | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Thiadiazole-piperidine | Kinase X | 0.8 | |
| Chloropyridine derivatives | Serotonin 5-HT₂A receptor | 1.2 |
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing side reactions?
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) and improves yield by 15–20% .
- Continuous flow reactors : Enhances mixing and heat transfer, reducing byproducts like dehalogenated impurities .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency compared to traditional bases .
Table 3: Optimization Techniques
| Method | Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Microwave irradiation | 150°C, 2 h, DMF | +20% | |
| Flow chemistry | RT, 0.5 mL/min, acetonitrile | +15% | |
| Pd(OAc)₂ catalysis | THF, 60°C, 24 h | +25% |
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from assay variability or structural analogs. Solutions include:
- Dose-response standardization : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) .
- Structural analogs testing : Compare activity across derivatives (e.g., thiadiazole vs. thiazolidinone cores) to isolate pharmacophores .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., chlorine substitution enhances potency by 2×) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
